Ampalex-d10

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

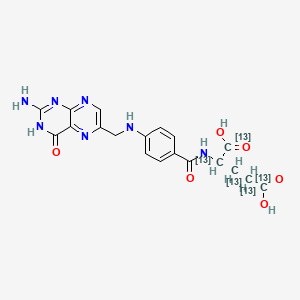

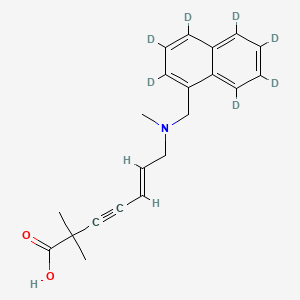

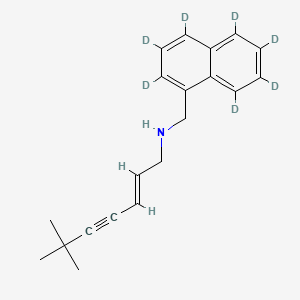

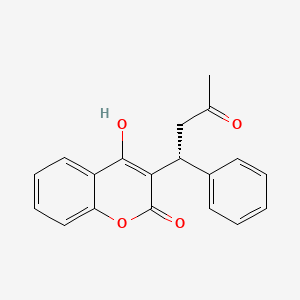

Ampalex-d10, also known as CX516-d10, is a labeled compound of Ampalex . Ampalex, or CX516, is a positive allosteric modulator at the AMPA receptor that inhibits the deactivation of AMPA receptors . The molecular formula of this compound is C14H5D10N3O, and it has a molecular weight of 251.35 .

Molecular Structure Analysis

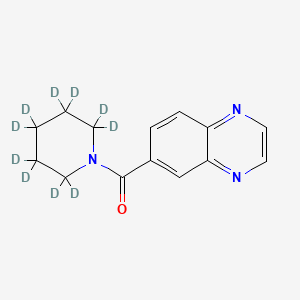

The molecular structure of this compound consists of 14 carbon atoms, 5 hydrogen atoms, 10 deuterium atoms (a stable isotope of hydrogen), 3 nitrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is (2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone .

Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 251.35 . Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound in the available resources.

Mecanismo De Acción

Target of Action

Ampalex-d10, also known as CX516-d10, is a positive allosteric modulator of the AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

This compound interacts with the AMPA receptors and enhances their function when glutamate binds to them . It achieves this by inhibiting the deactivation of AMPA receptors , which prolongs the responses of these receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By enhancing the function of AMPA receptors, this compound increases glutamate-mediated excitatory stimulation. This has implications for various cognitive functions, as glutamate is a major neurotransmitter involved in learning and memory .

Result of Action

The enhancement of AMPA receptor function by this compound can lead to improved cognitive function . It has been investigated for use in the treatment of conditions such as Alzheimer’s disease, schizophrenia, and attention deficit/hyperactivity disorder (ADHD) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain physiological environments . Additionally, factors such as the patient’s overall health, co-administration with other drugs, and genetic factors could potentially influence the compound’s action.

Análisis Bioquímico

Cellular Effects

The cellular effects of Ampalex-d10 are primarily related to its modulation of AMPA receptors. By enhancing the activity of these receptors, this compound can influence various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to AMPA receptors and modulating their activity. This can lead to changes in gene expression and cellular metabolism .

Propiedades

IUPAC Name |

(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2/i1D2,2D2,3D2,8D2,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGGVOPIJEHOF-YRRFPNITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NC=CN=C3C=C2)([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[(1R)-3-iodo-1-phenylpropoxy]-3-methylphenyl carbonate](/img/structure/B565607.png)